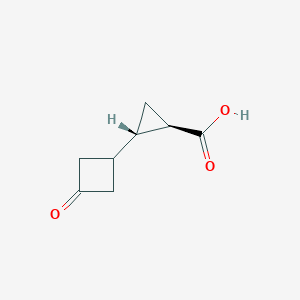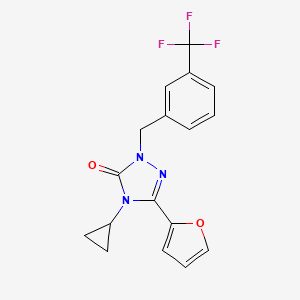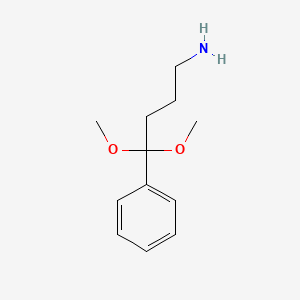
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide, also known as SM-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which are known to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is not fully understood. However, it has been suggested that 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of normal human cells, including fibroblasts and epithelial cells. In animal studies, 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has been well-tolerated and did not cause any significant adverse effects. However, further studies are needed to determine the long-term effects of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide in lab experiments include its low toxicity profile, high purity, and relatively simple synthesis method. However, the limitations of using 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide include its limited solubility in aqueous solutions and its high cost compared to other HDAC inhibitors.
Future Directions
There are several future directions for the research and development of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide. One potential application of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is in combination therapy with other anticancer drugs to enhance their efficacy and reduce their toxicity. In addition, 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide could be modified to improve its solubility and bioavailability. Further studies are also needed to determine the optimal dose and treatment duration of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide in humans. Finally, 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide could be explored for its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
In conclusion, 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is a novel small molecule that has shown promising results as a potential anticancer agent. Its mechanism of action involves the inhibition of HDACs, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has a low toxicity profile and is well-tolerated in animal studies. However, further studies are needed to determine its long-term effects on human health and its optimal therapeutic dose and duration. 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has several potential applications in combination therapy and other diseases, making it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide involves the reaction of 2-methoxyphenethylamine with cyclopropylsulfonyl chloride, followed by cyclization with 1,3-propanediamine and subsequent acylation with 3-chloro-2-oxo-azetidine. The final product is obtained after purification through column chromatography. The yield of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is approximately 65%, and the purity is greater than 98%.
Scientific Research Applications
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In addition, 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-5-3-2-4-12(15)8-9-17-16(19)13-10-18(11-13)23(20,21)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVCNTDRWMYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
![3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914668.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)

![N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2914673.png)

![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)

![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride](/img/structure/B2914684.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)